
Bis(3-phenylprop-2-en-1-yl) hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-phenylprop-2-en-1-yl) hexanedioate is an organic compound characterized by the presence of two phenylprop-2-en-1-yl groups attached to a hexanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-phenylprop-2-en-1-yl) hexanedioate typically involves the esterification of hexanedioic acid with 3-phenylprop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-phenylprop-2-en-1-yl) hexanedioate can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The double bonds in the phenylprop-2-en-1-yl groups can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedioic acid and phenylpropanoic acid derivatives.
Reduction: Formation of hexanedioic acid bis(3-phenylpropyl) ester.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(3-phenylprop-2-en-1-yl) hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(3-phenylprop-2-en-1-yl) hexanedioate involves its interaction with specific molecular targets and pathways. The phenylprop-2-en-1-yl groups can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3-phenylprop-2-en-1-yl) butanedioate
- Bis(3-phenylprop-2-en-1-yl) pentanedioate
- Bis(3-phenylprop-2-en-1-yl) octanedioate
Uniqueness
Bis(3-phenylprop-2-en-1-yl) hexanedioate is unique due to its specific chain length and the presence of phenylprop-2-en-1-yl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. Its ability to undergo various chemical reactions and its potential biological activities further enhance its uniqueness.
Propiedades
Número CAS |
141888-10-0 |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
bis(3-phenylprop-2-enyl) hexanedioate |
InChI |
InChI=1S/C24H26O4/c25-23(27-19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(26)28-20-10-16-22-13-5-2-6-14-22/h1-6,9-16H,7-8,17-20H2 |
Clave InChI |
WHVISQKLGCUNJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC(=O)CCCCC(=O)OCC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


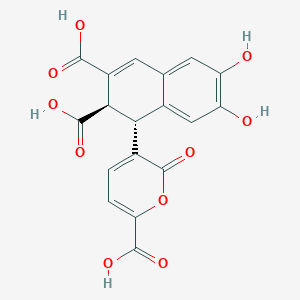

![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)
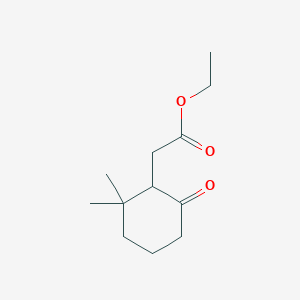


![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
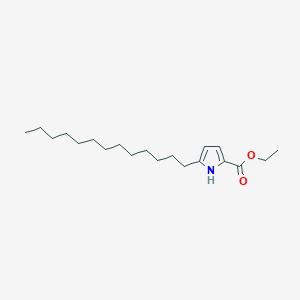
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
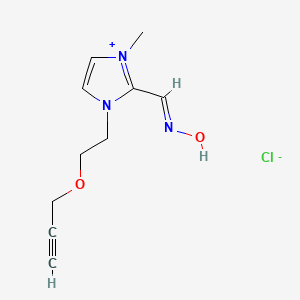
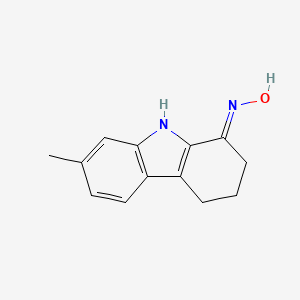

![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)
